Navigating the Nomenclature: A Definitive Guide to Methyl 4-methyl-3-oxopentanoate
Navigating the Nomenclature: A Definitive Guide to Methyl 4-methyl-3-oxopentanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of chemical synthesis and pharmaceutical development, precise communication is paramount. Ambiguity in nomenclature can lead to costly errors, delays, and misinterpretation of scientific data. This guide addresses a common point of confusion surrounding the β-keto ester identified by the CAS number 42558-54-3. It will be demonstrated conclusively that "methyl isobutyrylacetate" and "methyl 4-methyl-3-oxopentanoate" are synonyms for the same chemical entity. This document will establish the correct IUPAC nomenclature, detail the compound's physicochemical properties, outline common synthetic routes, and provide a summary of its spectroscopic signature. The aim is to provide a definitive reference for researchers, ensuring clarity and accuracy in their work.
Demystifying the Identity: Synonyms and IUPAC Nomenclature
A thorough review of chemical databases and supplier information confirms that "methyl isobutyrylacetate" and "methyl 4-methyl-3-oxopentanoate" refer to the identical molecule.[1][2][3][4][5] Both names are associated with the CAS number 42558-54-3, the molecular formula C₇H₁₂O₃, and a molecular weight of approximately 144.17 g/mol .[1][6][7]
While both terms are frequently used in literature and commerce, it is crucial to adhere to standardized naming conventions for scientific accuracy. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC standards, methyl 4-methyl-3-oxopentanoate is the preferred and correct name for this compound.[7][8]
The name "methyl isobutyrylacetate" is a semi-systematic or common name. It is derived from the conceptual reaction between isobutyryl chloride and methyl acetoacetate.[6] While descriptive, it does not follow the rigorous rules of IUPAC nomenclature. For formal publications, patents, and regulatory submissions, the use of the IUPAC name is strongly recommended to avoid ambiguity.
The logical relationship between these identifiers can be visualized as follows:
Caption: Relationship between CAS number, IUPAC name, and common synonym.
Physicochemical and Spectroscopic Profile
Understanding the physical and chemical properties of methyl 4-methyl-3-oxopentanoate is essential for its handling, application, and characterization.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [6][9] |
| Molecular Formula | C₇H₁₂O₃ | [1][6][7][10] |
| Molecular Weight | 144.17 g/mol | [1][6][7][10] |
| Boiling Point | 55-57 °C at 15 hPa; 192 °C at 1013 hPa | [1][6] |
| Melting Point | -75 °C | [1] |
| Density | 1.013 g/mL at 20 °C | [1] |
| Refractive Index | ~1.4265 | [1][6] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |
| Water Solubility | 43.6 g/L at 20 °C | [1] |
Spectroscopic Data Summary
Spectroscopic analysis is critical for confirming the identity and purity of methyl 4-methyl-3-oxopentanoate. The key spectral features are summarized below.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons alpha to the two carbonyl groups, the methine proton, and the two methyl groups of the isobutyryl moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ketone and ester), the ester methyl carbon, the alpha-methylene carbon, the methine carbon, and the isopropyl methyl carbons.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns consistent with the structure of methyl 4-methyl-3-oxopentanoate.[7]
Synthesis Methodologies
Methyl 4-methyl-3-oxopentanoate is a versatile intermediate in organic synthesis.[11][12] Its synthesis can be achieved through several established routes. As a β-keto ester, its synthesis often involves condensation reactions.[13][14][15]
Synthesis via Acylation of Methyl Acetoacetate
A common and efficient method involves the acylation of methyl acetoacetate with isobutyryl chloride.[6][11] This reaction is typically carried out in the presence of a base to deprotonate the acidic α-carbon of the methyl acetoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of isobutyryl chloride.
Experimental Protocol:
-
To a solution of methyl acetoacetate in a suitable aprotic solvent (e.g., dichloromethane), add a powdered hydroxide (e.g., calcium hydroxide).[11][16][17]
-
Add a catalytic amount of a suitable base such as 1,8-Diazabicycloundec-7-ene (DBU) or tributylamine.[16]
-
Cool the reaction mixture to 0-20 °C.
-
After the addition is complete, allow the reaction to warm to 30-60 °C and stir for several hours.[16][17]
-
Upon completion, quench the reaction with water and adjust the pH to 3-5 with hydrochloric acid.[16][17]
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Caption: Workflow for the synthesis of methyl 4-methyl-3-oxopentanoate via acylation.
Synthesis via Condensation of 3-Methyl-2-butanone and Dimethyl Carbonate
Another viable synthetic route involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.[1][11] This method utilizes a strong base, such as sodium hydride, to generate the enolate of the ketone.
Experimental Protocol:
-
Wash sodium hydride with an anhydrous solvent (e.g., toluene) to remove the mineral oil.[1]
-
Suspend the sodium hydride in anhydrous toluene and add dimethyl carbonate.[1]
-
Heat the mixture to around 80 °C under an inert atmosphere (e.g., nitrogen).[1]
-
Slowly add a solution of 3-methyl-2-butanone in toluene to the reaction mixture.[1]
-
Maintain the reaction at temperature for several hours until completion.
-
Cool the reaction and pour it into a mixture of glacial acetic acid and water to neutralize the base and quench the reaction.[1]
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).[1]
-
Combine the organic extracts, wash, dry, and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to obtain methyl 4-methyl-3-oxopentanoate.[1]
Applications in Synthesis
As a β-keto ester, methyl 4-methyl-3-oxopentanoate is a valuable building block in organic synthesis.[11] The presence of both ketone and ester functionalities, separated by a methylene group with acidic protons, allows for a wide range of chemical transformations.
-
Intermediate for Pharmaceuticals: It serves as a starting material in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from tobacco leaves.[1][12]
-
Synthesis of 1,3-Polyol Arrays: This compound can be utilized in stereoselective rearrangements to prepare 1,3-polyol arrays, which are important structural motifs in many natural products.[1][12]
-
General β-Keto Ester Chemistry: It can undergo a variety of reactions common to β-keto esters, such as alkylation and acylation at the α-carbon, and can be used in palladium-catalyzed reactions.[13][18]
Conclusion
The terms "methyl isobutyrylacetate" and "methyl 4-methyl-3-oxopentanoate" are synonymous, both referring to the chemical compound with CAS number 42558-54-3. For clarity and adherence to international standards, methyl 4-methyl-3-oxopentanoate should be used as the primary identifier in all scientific and technical communications. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and applications, serving as a reliable resource for professionals in the chemical and pharmaceutical sciences.
References
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Premier Group. (n.d.). Methyl Isobutyryl Acetate (MIBA). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). ETHYL 4-METHYL-3-OXOPENTANOATE | CAS 7152-15-0. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 42558-54-3 | Product Name : Methyl 4-methyl-3-oxopentanoate. Retrieved from [Link]
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Carl ROTH. (n.d.). Methyl 4-methyl-3-oxopentanoate, 100 g, CAS No. 42558-54-3. Retrieved from [Link]
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Vaia. (n.d.). keto ester. Suggest a reason why this rearrangement reaction occurs. Retrieved from [Link]
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Trost, B. M. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 87(4), 143-160. [Link]
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PubChem. (n.d.). 4-Methyl-3-oxopentanoate | C6H9O3- | CID 22019185. Retrieved from [Link]
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NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate | C7H12O3 | CID 141183. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
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Ottokemi. (n.d.). Methyl isobutyrylacetate, 97% 42558-54-3 India. Retrieved from [Link]
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LookChem. (n.d.). Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 4-methyl-3-oxopentanoate (C7H12O3). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]
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β-Keto Acid Intermediate
Enol Product + CO₂
Final Ketone Product
